4-(4-Fluorophenyl)piperazine-1-carbothioamide
Description
4-(4-Fluorophenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a fluorophenyl group at the 4-position of the piperazine ring and a carbothioamide functional group. Its synthesis involves a multi-step process:
Reaction of 1-(4-fluorophenyl)piperazine with 4-fluorobenzaldehyde to form 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde.
Condensation with thiosemicarbazide in ethanol under acidic conditions to yield 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide.
Cyclization with 2-bromoacetophenone derivatives to form thiazole-containing analogs (e.g., compound 3a) .
The compound exhibits acetylcholinesterase (AChE) inhibitory activity, making it relevant for neurodegenerative disease research . Its structure-activity relationship (SAR) is influenced by the fluorophenyl group's electronic properties and the thiazole ring's planar geometry, which enhances binding to enzymatic targets.
Properties
IUPAC Name |
4-(4-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZYKEVPBCMFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether . The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for 3 minutes. After the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with ethanol and ether to precipitate the product, which is further purified by extraction and distillation .
Chemical Reactions Analysis
4-(4-Fluorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(4-Fluorophenyl)piperazine-1-carbothioamide is a chemical compound with diverse applications, particularly in medicinal chemistry and materials science. Research indicates its potential as an antiviral and antimicrobial agent, as well as its use in synthesizing anticancer agents .
Scientific Research Applications
Antiviral and Antimicrobial Activities:
- Thiourea Derivatives: Thiourea derivatives, including this compound, exhibit a broad spectrum of biological activities, such as antiviral, antibacterial, and antifungal properties .
- Antiviral Activity Against Tobacco Mosaic Virus: Derivatives of piperazine, modified with urea and thiourea, have demonstrated antiviral activity against the Tobacco mosaic virus (TMV) .
- Medicinal Chemistry: 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides have emerged as validated chemotypes, showing potential as inhibitors of human phosphoglycerate dehydrogenase (PHGDH) .
Anticancer Agents:
- Benzimidazole Derivatives: Urea and thiourea derivatives containing a benzimidazole group have been designed and synthesized as potential anticancer agents .
- Kinase Inhibitors: Urea-based compounds can act as kinase inhibitors and novel therapeutics in cancer treatment because of their unique binding mode and kinase inhibition profile .
Equilibrative Nucleoside Transporters (ENTs) Inhibitors:
- ENTs Role: Equilibrative nucleoside transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
- ENT2 selectivity: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Other Applications:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound can modulate cholinergic pathways, leading to potential therapeutic effects in the management of cognitive disorders . Additionally, it may attenuate oxidative stress, further contributing to its neuroprotective properties .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs and Their Activities
Key Comparisons and Mechanistic Insights
Halogen Substituent Effects :
- Fluoro vs. Chloro : The 4-fluorophenyl group in the target compound offers metabolic stability due to the strong C-F bond, whereas the 4-chlorophenyl analog () exhibits distinct electronic effects (Cl is more electronegative), redirecting activity toward anti-hemolytic applications .
- Positional Isomerism : The ortho-fluorophenyl analog () showed reduced steric compatibility compared to the para-substituted target compound, underscoring the importance of substitution patterns in target binding .
Trifluoromethyl and Heterocyclic Modifications :
- ML267 () incorporates a trifluoromethylpyridinyl group, enhancing lipophilicity and bacterial enzyme selectivity. This contrasts with the target compound’s thiazole ring, which favors AChE inhibition .
- NCT-503’s trifluoromethylbenzyl group is critical for PHGDH inhibition, while its pyridinyl-substituted control is inactive, highlighting the necessity of electron-withdrawing groups for enzymatic engagement .
Aromatic vs. Heterocyclic Cores: Pyridazinone derivatives () with a 4-fluorophenyl-piperazine moiety demonstrated moderate cytotoxicity, suggesting that replacing the thiazole ring with pyridazinone alters target specificity .
Biological Activity
4-(4-Fluorophenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, characterized by its unique structure that includes a piperazine ring and a carbothioamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 239.29 g/mol
The mechanism of action of this compound primarily involves its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. Notably, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in managing cognitive disorders such as Alzheimer's disease .
Pharmacological Effects
Research indicates various pharmacological effects associated with this compound:
- Neuroprotective Properties : The compound has shown potential in alleviating cognitive decline induced by oxidative stress, suggesting its role in neuroprotection.
- Anticancer Activity : Preliminary studies have indicated that derivatives of piperazine compounds exhibit anticancer properties, particularly through the modulation of pathways involved in cell proliferation and apoptosis .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Inhibition of Acetylcholinesterase :
- Anticancer Screening :
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | Low micromolar IC | |
| Neuroprotection | Alleviation of oxidative stress | |
| Anticancer Activity | Cytotoxicity against cancer cells |
Table 2: Structure-Activity Relationships
| Compound Variation | Key Features | Biological Activity |
|---|---|---|
| This compound | Piperazine ring, thiourea group | AChE inhibition |
| N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | Enhanced halogen substituents | Increased anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
